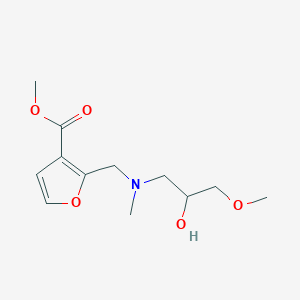![molecular formula C22H32BNO4 B14916446 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that features a boronate ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is often catalyzed by palladium or copper catalysts.
Cyclization: The indeno[1,2-b]pyrrole core is formed through a cyclization reaction, which may involve the use of strong acids or bases as catalysts.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium or copper catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted organic molecules, depending on the reactants used in the coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, the compound can be used to synthesize bioactive molecules, including potential drug candidates
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique structure and reactivity make it a valuable building block for creating materials with specific electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate primarily involves its ability to form stable intermediates in organic reactions. The boronate ester group can coordinate with transition metal catalysts, facilitating the formation of carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows for the efficient synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate lies in its specific structure, which combines a boronate ester group with an indeno[1,2-b]pyrrole core. This combination provides unique reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C22H32BNO4 |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C22H32BNO4/c1-20(2,3)26-19(25)24-11-10-15-12-14-8-9-16(13-17(14)18(15)24)23-27-21(4,5)22(6,7)28-23/h8-9,13,15,18H,10-12H2,1-7H3 |
Clave InChI |
MMBBNGGGVPADJV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4C3N(CC4)C(=O)OC(C)(C)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)

![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)

![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)







